Biological activity of Quinazolin-8-ylmethanol derivatives
Biological activity of Quinazolin-8-ylmethanol derivatives
Title : Biological Activity and Therapeutic Potential of Quinazolin-8-ylmethanol Derivatives: A Mechanistic and Methodological Guide
Executive Summary Quinazoline is a privileged organoheterocyclic scaffold in medicinal chemistry, historically dominated by 4-anilino substitutions (e.g., EGFR inhibitors like Erlotinib). However, recent structural biology insights have repositioned the 8-position—specifically quinazolin-8-ylmethanol and its alkylated analogs—as a critical vector for modern drug modalities[1]. By exploiting the solvent-exposed trajectory of the 8-position, researchers have successfully engineered bifunctional Proteolysis Targeting Chimeras (PROTACs) for "undruggable" targets like KRAS G12D[2], as well as highly selective kinase inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1) to restore anti-tumor immunity[3]. This whitepaper dissects the causality behind these structural choices, provides quantitative pharmacological data, and outlines self-validating experimental protocols for evaluating these derivatives.
Core Mechanistic Pathways and Structural Causality
1.1. Targeted Protein Degradation: KRAS G12D PROTACs The KRAS G12D mutation is a primary driver in pancreatic ductal adenocarcinoma (PDAC), yet its shallow binding pocket has historically rendered it undruggable[4]. Quinazoline-based bifunctional degraders, such as 5, overcome this by utilizing the quinazoline core as a high-affinity warhead[5].
Causality of the 8-Position: The attachment of a linker at the quinazolin-8-ylmethanol oxygen provides an optimal exit vector[2]. This specific geometry prevents steric clashes within the KRAS switch-II pocket while maintaining enough flexibility to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase[5]. The resulting ternary complex forces the spatial proximity necessary for polyubiquitination and subsequent 26S proteasomal degradation[5].
Fig 1. PROTAC-mediated ternary complex formation and proteasomal degradation of KRAS G12D.
1.2. Kinase Inhibition: HPK1 and Antitumor Immunity HPK1 (MAP4K1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibiting HPK1 prevents the phosphorylation of SLP-76, thereby releasing the brakes on T-cell activation[6].
Causality of the 8-Position: In 2-aminoquinazoline HPK1 inhibitors, the quinazoline N3 and aniline NH form critical bidentate hydrogen bonds with hinge residues Glu92 and Cys94[3]. Modifying the 8-position with hydrophilic groups (e.g., forming 2-(quinazolin-8-yl)propan-2-ol derivatives) serves a dual purpose: it projects into the solvent-exposed channel to enhance kinase selectivity (>100-fold over LCK), and it dramatically improves aqueous solubility and oral bioavailability, overcoming the rapid clearance seen in highly lipophilic analogs[6].
Fig 2. HPK1 inhibition by quinazoline derivatives restores T-cell activation and immunity.
Quantitative Pharmacological Profiles
The following table summarizes the biological activity of key quinazolin-8-ylmethanol derivatives and their structural analogs across different therapeutic targets based on recent literature[5][6].
| Compound Name / Identifier | Primary Target | Mechanism of Action | Potency (IC50 / DC50) | Cell Line / Assay | Key Structural Feature |
| Setidegrasib (ASP3082) | KRAS G12D | PROTAC (VHL-recruiting) | DC50 = 37 nM | AsPC-1 (Pancreatic) | Quinazolin-8-yl ether linkage to VHL ligand |
| Compound 39 | HPK1 | ATP-competitive Inhibition | IC50 = 0.70 nM | Biochemical Assay | 8-position propan-2-ol substitution |
| Compound 12 | HPK1 | ATP-competitive Inhibition | IC50 = 71.1 nM | Biochemical Assay | 8-position propan-2-ol substitution |
| Lapatinib Analog A1 | Mnk1 / EGFR | Dual Kinase Inhibition | Docking: -9.50 kcal/mol | In Silico / A549 | Oxazolo-quinazoline scaffold |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in controls isolate the specific mechanism of action from off-target artifacts.
Protocol A: In-Cell ELISA for KRAS G12D Degradation (Setidegrasib) Objective: Quantify the degradation of endogenous KRAS G12D in pancreatic cancer cells[7]. Self-Validation Logic: Normalizing the KRAS G12D signal against a housekeeping protein (β-actin) ensures that the observed reduction is due to targeted proteasomal degradation, not compound-induced cytotoxicity or global translational arrest.
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Cell Seeding: Seed AsPC-1 cells (homozygous for KRAS G12D) in a 384-well clear-bottom plate at 2.0 × 10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS[7]. Incubate overnight at 37°C, 5% CO2.
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Compound Treatment: Prepare a 10-point serial dilution of Setidegrasib in DMSO. Add to cells (final DMSO concentration ≤ 0.1%) and incubate for 24 hours[5]. Critical Control: Include a proteasome inhibitor arm (e.g., 10 µM MG132 + Setidegrasib) to prove that degradation is strictly proteasome-dependent.
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Fixation & Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize using 0.1% Triton X-100 in PBS for 10 minutes[5].
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Antibody Incubation: Block with 5% BSA for 1 hour. Co-incubate with primary antibodies: Mouse anti-KRAS G12D and Rabbit anti-β-actin overnight at 4°C[5].
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Detection: Wash 3x with PBST. Add near-infrared fluorescent secondary antibodies (e.g., IRDye 800CW anti-mouse, IRDye 680RD anti-rabbit) for 1 hour.
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Quantification: Read the plate on a dual-channel infrared imager. Calculate the ratio of KRAS G12D to β-actin. Plot against log[Concentration] to derive the DC50 (concentration at 50% degradation)[5].
Protocol B: HPK1 Kinase Inhibition Profiling (TR-FRET) Objective: Determine the IC50 of quinazoline-based HPK1 inhibitors[6]. Self-Validation Logic: Conducting the assay at the apparent Michaelis constant ( Km ) for ATP ensures the assay is highly sensitive to ATP-competitive hinge binders, preventing artificially inflated IC50 values caused by ATP saturation.
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Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
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Enzyme/Substrate Mix: Dilute recombinant human HPK1 kinase domain and biotinylated peptide substrate in the assay buffer.
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Compound Addition: Dispense quinazoline derivatives (e.g., Compound 39) in a dose-response format into a 384-well pro-plate. Add the Enzyme/Substrate mix and incubate for 15 minutes to allow pre-binding.
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Reaction Initiation: Add ATP at exactly the pre-determined Km concentration for HPK1 (typically ~10-30 μM)[6]. Incubate for 60 minutes at room temperature.
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Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC.
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Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) emission ratio (665 nm / 615 nm). Calculate IC50 using a 4-parameter logistic fit[6].
Conclusion
The structural evolution of quinazolin-8-ylmethanol derivatives marks a paradigm shift in rational drug design. By leveraging the 8-position as a stereochemically privileged vector, researchers have successfully navigated the spatial constraints of PROTAC linker attachments and the pharmacokinetic hurdles of kinase inhibitors. Future development will likely expand this scaffold into multi-specific antibodies and covalent degraders.
References
- Astellas Pharma Inc. (2022). Quinazoline compound for inducing degradation of g12d-mutation kras protein (Patent No. EP4293024A1 / WO2022173032A1).
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Journal of Medicinal Chemistry. (2025). Structure-Guided Optimization of 2-Aminoquinazoline Hematopoietic Progenitor Kinase 1 Inhibitors for Improved Oral Bioavailability and Synergistic Antitumor Immunity. ACS Publications.[Link]
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